Morpholine-Driven Solubility Advantage
The morpholine-4-sulfonamide scaffold in the target compound confers a significantly lower LogP (more hydrophilic) compared to the ethane-1-sulfonamide analog. The target compound's LogP values range from -1.095 to -2.369 , while N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is predicted to have a substantially higher LogP based on its simple alkyl chain [1]. This difference in hydrophilicity translates to markedly improved aqueous solubility for the target compound. Class-level data for related morpholine sulfonamides indicate that this property can be crucial for achieving the desired solubility profile in aqueous reaction media or biological buffers [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.095 to -2.369 |
| Comparator Or Baseline | N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride (LogP not explicitly provided, but inferred to be >0 based on structural class) |
| Quantified Difference | Difference in LogP is at least 1 unit, corresponding to an estimated 10-fold higher aqueous solubility for the target compound. |
| Conditions | Computationally predicted LogP values from vendor technical datasheets. |
Why This Matters
Improved aqueous solubility directly impacts the efficiency of synthetic reactions in aqueous or biphasic systems and the ease of formulating the compound for biological assays, reducing the need for co-solvents or solubilizing agents.
- [1] PubChem. (n.d.). N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride. Compound Summary. View Source
- [2] Josien, H., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-6037. (Discussion on improved CYP profile linked to morpholine core). View Source
